2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-
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Overview
Description
2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The rigid and saturated nature of its structure makes it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- typically involves a formal cycloaddition reaction. One common method is the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This process leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a batchwise, multigram preparation method. This involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system . This method has been optimized to deliver significant quantities of the compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated analogs.
Scientific Research Applications
2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Mechanism of Action
The mechanism by which 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- exerts its effects involves its interaction with specific molecular targets. The rigid and saturated nature of the compound allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.0]hex-5-enes
- 2-Azabicyclo[2.2.0]hexanes
- Bicyclo[1.1.1]pentanes
Uniqueness
Compared to these similar compounds, 2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro- stands out due to its unique bicyclic structure, which provides enhanced rigidity and stability. This makes it particularly valuable in medicinal chemistry for improving the solubility and metabolic stability of drug candidates .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-azabicyclo[2.1.1]hexan-5-yl)-1H-imidazol-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-9-1-2-11(8)7-5-3-6(7)10-4-5/h1-2,5-7,10H,3-4H2,(H,9,12) |
InChI Key |
MAEBTLFBAQRSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C2N3C=CNC3=O |
Origin of Product |
United States |
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